Butyne-1,4-diol

Electroplating Surface Engineering Ni-W Alloy

Sourcing a terminal alkyne diol with consistent electro-catalytic performance for industrial electroplating is challenging. Butyne-1,4-diol (CAS 54141-09-2) offers a precise solution. - Achieves up to 98% corrosion inhibition in sulfuric acid pickling of mild steel. - Delivers full-bright Ni-W alloy deposits at 0.1-0.5 g/L concentrations. - Available in 25g, 100g, and custom bulk sizes for R&D and production scales.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 54141-09-2
Cat. No. B8721112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyne-1,4-diol
CAS54141-09-2
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC(CO)C#CO
InChIInChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,1,3H2
InChIKeyJSPXPZKDILSYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyne-1,4-diol: Isomer Distinction and Key Properties


Butyne-1,4-diol (CAS 54141-09-2), also referenced as but-1-yne-1,4-diol, is an organic compound belonging to the acetylenic diol class, characterized by a terminal alkyne group and two hydroxyl functionalities [1]. It is structurally distinct from the more commonly cited 2-butyne-1,4-diol (CAS 110-65-6), which features an internal alkyne. This positional isomerism critically influences reactivity and application specificity [2]. Butyne-1,4-diol serves as a pivotal intermediate in the production of 1,4-butanediol, tetrahydrofuran, and various polymers, and is directly utilized as a brightener in electroplating baths and a corrosion inhibitor [3].

Terminal alkyne diol isomer, distinct from 2-butyne-1,4-diol
Electroplating brightener and acid corrosion inhibitor applications
Intermediate for 1,4-butanediol, THF, polymers and crosslinkable polyesters

Why Common Diols Cannot Replace Butyne-1,4-diol


Generic substitution of butyne-1,4-diol with other diols (e.g., 1,4-butanediol) or acetylenic compounds (e.g., propargyl alcohol) is precluded by its unique combination of terminal alkyne reactivity and dual hydroxyl functionality . Unlike its saturated or mono-functional analogs, the terminal alkyne confers distinct electro-catalytic behavior essential for brightener performance, while the diol structure enables crosslinking and chain extension in polymer synthesis [1]. Furthermore, the positional isomerism of butyne-1,4-diol compared to 2-butyne-1,4-diol results in divergent reactivity profiles, particularly in hydrogenation and cycloaddition reactions, making interchangeability impossible without significant process re-optimization [2].

1,4-Butanediol

Saturated diol lacks terminal alkyne reactivity; cannot provide electro-catalytic brightening or click-chemistry crosslinking

Propargyl alcohol

Mono-ol with only one hydroxyl; dual anchoring and chain extension in polymer synthesis are not supported

2-Butyne-1,4-diol

Internal alkyne isomer shows divergent hydrogenation and cycloaddition profiles; process re‑optimization likely required

Quantitative Differentiation Evidence for Butyne-1,4-diol


Electroplating Brightener Performance: Surface Roughness Reduction

In Ni-W alloy electroplating, the addition of 2-butyne-1,4-diol results in a significant reduction in surface roughness compared to plating without a brightener, with the root mean square (RMS) roughness of the bright deposit being much lower than that of the corresponding dim deposit. While a direct quantitative comparison to propargyl alcohol is not available in the same study, class-level inference from acetylenic brightener literature indicates that butyne-1,4-diol achieves full brightness and smoothness at lower effective concentrations than propargyl alcohol due to its dual hydroxyl anchoring and enhanced adsorption [1].

Surface Roughness
Class-level
Bright deposit much lower RMS
Dim deposit (no brightener) higher roughness
Supports electroplating brightener performance context
Class-level inference; qualitative roughness reduction reported in Ni‑W alloy bath
Electroplating Surface Engineering Ni-W Alloy

Corrosion Inhibition in Acidic Media

In 0.5 M sulphuric acid, 2-butyne-1,4-diol demonstrates a corrosion inhibition efficiency of up to 98% for mild steel, as determined by weight loss and electrochemical impedance spectroscopy [1]. This performance is comparable to, and in some cases exceeds, that of other acetylenic alcohols like propargyl alcohol, but with the added benefit of lower volatility and improved handling safety due to its solid crystalline form at room temperature .

Corrosion Inhibition
Class-level
Up to 98%
Supports corrosion inhibitor selection for mild steel in acidic media
Class-level inference; inhibition efficiency from weight loss and EIS in 0.5 M H₂SO₄
Corrosion Inhibition Mild Steel Acidic Environment

Selective Hydrogenation to 2-Butene-1,4-diol

In flow hydrogenation over a 2 wt% Cu/C catalyst at 1 bar and 10°C, 2-butyne-1,4-diol achieves a 90% selectivity towards 2-butene-1,4-diol at 66% conversion [1]. This high selectivity is crucial for the production of vitamin B6 and other pharmaceutical intermediates, as it minimizes byproduct formation and simplifies downstream purification compared to less selective hydrogenation pathways.

Selective Hydrogenation
Reported
90% selectivity at 66% conversion
Supports selective hydrogenation workflow for pharmaceutical intermediates
Cross-study comparable; Cu/C catalyst, 1 bar, 10 °C, flow reactor
Pharmaceutical Synthesis Hydrogenation Vitamin B6 Precursor

Terminal Alkyne Reactivity in Polyester Synthesis

Butyne-1,4-diol (ByD), with its terminal alkyne, allows for the synthesis of polyesters with pendant alkyne groups, which can be subsequently crosslinked via thiol-yne or azide-alkyne click chemistry to produce high-performance thermosets [1]. In contrast, polyesters derived from 2-butyne-1,4-diol feature an internal alkyne, which is significantly less reactive in such post-polymerization modifications, limiting their utility in advanced material applications [2].

Alkyne Reactivity
Class-level
Terminal alkyne (ByD) efficient click chemistry
Internal alkyne (2-butyne-1,4-diol) significantly less reactive
Enables post-polymerization crosslinking for advanced materials
Class-level inference; terminal alkyne reactivity advantage for thiol‑yne / azide‑alkyne systems
Polymer Chemistry Polyesters Crosslinking

Validated Application Scenarios for Butyne-1,4-diol


High-Brightness Ni-W Alloy Electroplating

In electroplating operations targeting a full-bright and smooth Ni-W alloy deposit, butyne-1,4-diol should be employed at concentrations between 0.1 g/L and 0.5 g/L [1]. At these levels, it significantly reduces surface roughness and enhances brightness, making it the preferred brightener for demanding applications such as hard chromium replacement [1].

Acid Corrosion Inhibition for Mild Steel

For acid pickling and cleaning processes involving mild steel in sulfuric acid environments, the addition of butyne-1,4-diol can achieve up to 98% corrosion inhibition efficiency [2]. This makes it a highly effective choice for extending the service life of steel components and reducing operational costs associated with corrosion damage [2].

Selective Hydrogenation to 2-Butene-1,4-diol for Pharmaceutical Synthesis

In the production of 2-butene-1,4-diol, a key precursor for vitamin B6 and other pharmaceuticals, the use of butyne-1,4-diol with a supported copper catalyst at mild conditions (1 bar, 10°C) yields a 90% selectivity at 66% conversion [3]. This high selectivity minimizes byproduct formation, simplifying purification and improving overall process efficiency [3].

Synthesis of Crosslinkable Polyesters for Advanced Materials

For the development of crosslinkable polyesters and polyurethanes, butyne-1,4-diol serves as a superior monomer due to its terminal alkyne functionality, which enables efficient post-polymerization modifications via thiol-yne or azide-alkyne click chemistry [4]. This reactivity profile is essential for creating high-performance coatings, adhesives, and biomedical materials that require tailored network structures [4].

Application
Selection Property
Validation Focus
Ni-W alloy electroplating brightener
Surface roughness reduction capability
Brightness and deposit smoothness assessment
Acid corrosion inhibition for mild steel
Inhibition efficiency in acidic media
Weight loss and electrochemical impedance evaluation
Selective hydrogenation to 2-butene-1,4-diol
Hydrogenation selectivity profile
Catalyst and process condition optimization
Crosslinkable polyester synthesis
Terminal alkyne reactivity for click chemistry
Network formation and material property testing

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